The synthesis of Tauroursodeoxycholic Acid, Sodium Salt involves multiple steps and can utilize various starting materials. One common method begins with ursodeoxycholic acid, which is reacted with taurine in the presence of an acid catalyst to form the taurine conjugate. The process typically includes:
The yield of this synthesis can be substantial, with high purity levels achieved through careful control of reaction conditions and purification steps.
The molecular formula for Tauroursodeoxycholic Acid, Sodium Salt is , with a molecular weight of approximately 523.7 g/mol. The structure consists of a steroid backbone typical of bile acids, featuring a hydroxyl group at positions 3 and 7, along with a sulfonate group derived from taurine. This structural configuration contributes to its amphiphilic nature, allowing it to interact with both hydrophilic and hydrophobic environments .
Tauroursodeoxycholic Acid, Sodium Salt participates in various chemical reactions due to its functional groups. Notably:
These reactions highlight its utility in biochemical applications, particularly in studies involving membrane dynamics.
The mechanism of action for Tauroursodeoxycholic Acid, Sodium Salt involves several pathways:
Research indicates that these mechanisms contribute to its therapeutic potential in conditions such as cholestasis and neurodegenerative diseases.
Tauroursodeoxycholic Acid, Sodium Salt exhibits several notable physical and chemical properties:
These properties make it suitable for laboratory applications and therapeutic formulations.
Tauroursodeoxycholic Acid, Sodium Salt has diverse applications in scientific research and medicine:
Tauroursodeoxycholic acid (TUDCA), particularly in its sodium salt form, has a rich history in medical systems spanning over a millennium. Traditional Chinese Medicine (TCM) first utilized bear bile for hepatobiliary disorders, fever management, and vision improvement as early as the Tang Dynasty (7th-10th century CE) [4] [6]. Chemical characterization revealed that TUDCA constitutes 23-40% of Asiatic black bear (Ursus thibetanus) bile and up to 76% in some bear species, contrasting sharply with its minimal presence (<1%) in other mammals [4] [10]. This compositional uniqueness established bear bile as a prized medicinal agent, documented in pharmacopeias like the Tang Materia Medica (659 CE) for "clearing liver fire" and detoxification [6] [10].
The extraction ethics of bear bile became controversial with the practice of "live bile extraction" (bilking), triggering global condemnation for animal cruelty. This ethical concern accelerated efforts to develop synthetic alternatives [10]. In 1927, Japanese scientists isolated pure ursodeoxycholic acid (UDCA) crystals from bear bile, naming it "urso" (Latin for bear) [10]. By 1954, chemical synthesis of UDCA and its taurine conjugate TUDCA was achieved, enabling pharmaceutical production independent of animal sources [4] [7]. The therapeutic transition culminated in FDA approval of UDCA for primary biliary cholangitis (PBC) in the 1990s, though TUDCA later demonstrated superior hydrophilicity and efficacy in cytoprotection [1] [6].
Table 1: Bile Acid Composition in Key Species
Source | Primary Bile Acids | TUDCA Content | Medical Significance |
---|---|---|---|
Human Bile | CA, CDCA, conjugates | Trace amounts | Metabolic regulation |
Asiatic Black Bear | TUDCA, TCDCA, UDCA | 23-40% | Traditional hepatoprotective agent |
Chicken Bile | TCDCA (>45%), CA | <1% | Industrial precursor for TUDCA synthesis |
Modern sustainable synthesis leverages chicken bile—rich in taurochenodeoxycholic acid (TCDCA)—as a substrate for enzymatic biotransformation into TUDCA, providing an ethical alternative to bear-derived products [7] [10].
TUDCA biosynthesis involves intricate host-microbiome crosstalk across hepatic and intestinal compartments. In humans, the hepatic phase initiates via two cholesterol-dependent pathways: the classical (neutral) pathway (90% of bile acids) starts with CYP7A1-mediated 7α-hydroxylation of cholesterol, while the alternative (acidic) pathway uses CYP27A1 for side-chain oxidation [8]. Chenodeoxycholic acid (CDCA) emerges as the primary bile acid, which undergoes conjugation with taurine via bile acid-CoA:amino acid N-acyltransferase (BAT) to form taurochenodeoxycholic acid (TCDCA) [8] [5].
Microbial epimerization is pivotal for TUDCA generation. Gut bacteria expressing 7α-hydroxysteroid dehydrogenase (7α-HSDH) oxidize TCDCA to 7-ketolithocholic acid, which 7β-hydroxysteroid dehydrogenase (7β-HSDH) then reduces to TUDCA [2] [7]. Black bears exhibit specialized microbiota enriched in 7α/7β-HSDHs, enabling high TUDCA production—metagenomic studies identified five novel 7α-HSDHs and one 7β-HSDH in bear microbiomes [2] [10]. This species-specific biotransformation explains TUDCA abundance in bears versus minimal levels in humans.
Table 2: Key Enzymes in TUDCA Biosynthesis
Enzyme | Reaction Catalyzed | Location | Cofactor Requirement |
---|---|---|---|
CYP7A1 | Cholesterol 7α-hydroxylation | Hepatocyte ER | O₂, NADPH |
BAT | Taurine conjugation of CDCA | Hepatocyte cytosol | ATP |
7α-HSDH (bacterial) | TCDCA → 7-ketolithocholic acid | Intestinal lumen | NADP⁺ |
7β-HSDH (bacterial) | 7-ketolithocholic acid → TUDCA | Intestinal lumen | NADPH |
Industrial biotransformation now mimics this pathway using immobilized 7α-HSDH and 7β-HSDH enzymes in engineered E. coli. This system converts chicken bile-derived TCDCA into TUDCA at yields up to 1.61 g/L, achieving a TUDCA/TCDCA ratio of 1.3—comparable to natural bear bile [7] [10]. Feedback regulation by FXR (farnesoid X receptor) fine-tunes synthesis: high bile acid levels suppress CYP7A1 transcription, while low levels activate it [8].
TUDCA’s chemical structure—a 7β-hydroxy epimer of TCDCA conjugated to taurine—confers exceptional hydrophilicity, enhancing its cytoprotective functions across organ systems. As a chemical chaperone, TUDCA stabilizes protein folding in the endoplasmic reticulum (ER) during stress. It inhibits the unfolded protein response (UPR) by reducing IRE1α and PERK signaling, thereby decreasing apoptosis-triggering proteins like CHOP [1] [4]. In neurodegenerative models, this chaperone activity preserves neuronal integrity by preventing misfolded protein accumulation [4] [9].
Mitochondrial stabilization represents another key mechanism. TUDCA inhibits mitochondrial permeability transition pore (mPTP) opening by blocking BAX translocation, cytochrome c release, and caspase activation [1] [4]. This antiapoptotic effect is quantified in ALS models, where TUDCA extends survival by 13.4 months compared to controls (p<0.01) [9]. Additionally, TUDCA enhances oxidative phosphorylation efficiency and ATP production while reducing reactive oxygen species (ROS) [3] [6].
Table 3: Molecular Targets of TUDCA in Systemic Homeostasis
Target | Mechanism of Action | Physiological Outcome |
---|---|---|
ER Stress Sensors | Suppresses IRE1α/PERK pathways | Reduced apoptosis via CHOP inhibition |
BAX Protein | Blocks mitochondrial translocation | Stabilizes mitochondrial membranes |
FXR/TGR5 Receptors | Modulates glucose/lipid metabolism | Enhances insulin sensitivity |
Tight Junctions | Upregulates occludin expression | Improves gut barrier integrity |
Metabolic signaling occurs through canonical receptors FXR and TGR5. TUDCA activates TGR5 in skeletal muscle, stimulating cAMP-PKA-CREB pathways that enhance energy expenditure and glucose uptake [3]. In obesity models, it improves insulin sensitivity by 43% via IRS-1/Akt phosphorylation, independent of weight loss [6]. Concurrently, TUDCA reinforces gut barrier integrity by modulating tight junction proteins (occludin, ZO-1), reducing endotoxin translocation implicated in metabolic inflammation [6] [8].
Neuroprotection is facilitated by TUDCA’s ability to cross the blood-brain barrier (BBB), where it mitigates neuroinflammation and synaptic loss. In retinal degeneration models, intraperitoneal TUDCA preserves photoreceptor function by 3-fold versus controls and maintains synaptic connectivity in bipolar cells [4]. These multimodal actions underscore its systemic homeostatic role beyond hepatobiliary functions.
CAS No.: 182316-44-5
CAS No.: 481-34-5
CAS No.: 36064-19-4
CAS No.: 50489-48-0
CAS No.: 18097-67-1
CAS No.: